molecular formula C21H15N3O5 B3929286 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide

Cat. No. B3929286
M. Wt: 389.4 g/mol
InChI Key: VDGUJIKTVBDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP). PARP is a crucial enzyme involved in DNA repair, and its inhibition has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. BMN-673 has gained significant attention in recent years due to its promising results in preclinical and clinical studies.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide works by inhibiting the activity of PARP, which is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death. This compound has been shown to be a highly potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cells, leading to cell death and tumor regression. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has been shown to be well-tolerated in clinical trials, with minimal side effects.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. Its effectiveness in enhancing the effectiveness of chemotherapy and radiation therapy also makes it a valuable tool in cancer research. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several potential future directions for the research and development of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can further enhance the effectiveness of this compound in cancer treatment. Additionally, the exploration of this compound in other disease areas, such as neurodegenerative diseases, is also an area of potential future research.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in several cancer types, including breast, ovarian, and prostate cancer. This compound has been found to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP, leading to increased DNA damage and cell death in cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-12-14(5-4-7-17(12)24(27)28)20(26)22-13-9-10-18(25)15(11-13)21-23-16-6-2-3-8-19(16)29-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGUJIKTVBDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.